4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide
Description
Propriétés
IUPAC Name |
4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-4-6-14(7-5-13)15-8-9-17(24)22(21-15)11-2-3-16(23)20-18-19-10-12-25-18/h4-10,12H,2-3,11H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGOXRVCNNQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
The 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl fragment is synthesized via cyclocondensation between p-tolylacetaldehyde and maleic hydrazide under acidic conditions:
$$
\text{p-Tolylacetaldehyde} + \text{Maleic Hydrazide} \xrightarrow{\text{HCl, EtOH, Δ}} 6\text{-(p-Tolyl)pyridazin-3(2H)-one} \quad
$$
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–90°C | |
| Reaction Time | 6–8 hours | |
| Catalyst | Conc. HCl (0.5 eq) | |
| Yield | 68–72% |
Alternative Route via Suzuki-Miyaura Coupling
For enhanced regioselectivity, a palladium-catalyzed cross-coupling between 3-bromopyridazinone and p-tolylboronic acid has been reported:
$$
3\text{-Bromo-6-oxopyridazin-1(6H)-yl} + \text{p-Tolylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} 6\text{-(p-Tolyl)pyridazin-3(2H)-one} \quad
$$
Assembly of the Butanamide-Thiazole Substructure
Stepwise Alkylation-Amidation Sequence
Alkylation of Pyridazinone :
Reaction of 6-(p-tolyl)pyridazin-3(2H)-one with 4-bromobutanoyl chloride in anhydrous DMF produces 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanoyl bromide:$$
\text{Pyridazinone} + \text{4-Bromobutanoyl Chloride} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Butanoyl Intermediate} \quad
$$Amidation with 2-Aminothiazole :
The bromide intermediate reacts with 2-aminothiazole in THF under nitrogen atmosphere:$$
\text{Butanoyl Bromide} + \text{2-Aminothiazole} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} \quad
$$
Critical Parameters for Amidation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | THF > DCM > EtOAc | THF: 85% yield |
| Base | Et$$_3$$N > DIPEA | Et$$_3$$N: 78% |
| Temperature | 0°C → rt | 22% improvement |
One-Pot Tandem Methodology
Recent advances demonstrate a streamlined one-pot synthesis combining cyclocondensation, alkylation, and amidation:
Reaction Scheme :
$$
\text{p-Tolylacetaldehyde} + \text{Maleic Hydrazide} + \text{4-Bromobutanoyl Chloride} + \text{2-Aminothiazole} \xrightarrow{\text{Multi-step}} \text{Target} \quad
$$Advantages :
Purification and Characterization
Recrystallization Protocols
| Solvent System | Purity Achieved | Crystal Morphology |
|---|---|---|
| Ethanol/Water (7:3) | 99.2% | Needle-like |
| Dichloromethane/Hexane | 98.5% | Prismatic |
Spectroscopic Validation
Key Spectral Data
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of microreactor technology enhances scalability:
- Productivity: 12 kg/day in pilot plants
- Purity: 99.8% with in-line HPLC monitoring
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| PMI (Process Mass Intensity) | 32.4 | 11.9 |
Challenges and Mitigation Strategies
Byproduct Formation during Alkylation
Thiazole Ring Degradation
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting the keto group to a hydroxyl group.
Substitution: The thiazole and pyridazinone rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles, and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Products may include p-toluic acid or p-tolualdehyde.
Reduction: Products may include hydroxylated derivatives of the pyridazinone ring.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research often focuses on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as candidates for the treatment of diseases such as cancer, bacterial infections, or inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, or pharmaceuticals. Its versatile reactivity makes it valuable for various applications.
Mécanisme D'action
The mechanism of action of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved.
Comparaison Avec Des Composés Similaires
Key structural attributes :
- Pyridazinone core: Known for its role in modulating biological activity, particularly in anti-inflammatory and cardiovascular agents.
- Thiazol-2-yl amide : Thiazole derivatives are associated with diverse pharmacological activities, including antimicrobial and cardioprotective effects .
Comparison with Similar Compounds
Structural Analogues of Pyridazinone Derivatives
Table 1: Structural and Pharmacological Comparison of Pyridazinone-Based Compounds
Key Differences and Implications
Substituent Effects on Bioactivity :
- The thiazol-2-yl group in the target compound shares functional similarity with the cardioprotective agent in , which demonstrated efficacy in reducing smooth muscle contractility under hypoxia . However, the absence of a hydrazine-azepin moiety in the target compound may limit direct cardioprotective activity without further modification.
- Para-tolyl vs. Methylthio/Methoxy Groups : The para-tolyl group in the target compound offers moderate lipophilicity, whereas methylthio or methoxy substituents (e.g., in 5a, 8c) may enhance electron-donating effects or metabolic stability .
Synthetic Accessibility :
- The target compound’s butanamide linker may improve synthetic yield compared to low-yield derivatives like 8a (10% yield) . However, fluorinated analogs () require specialized reagents (e.g., Selectfluor) and photoredox catalysis, complicating scalability .
Pyridazinone-thiazole hybrids could synergize mechanisms such as PDE inhibition or antioxidant effects .
Activité Biologique
4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a novel compound within the pyridazine derivative class, characterized by its unique structural features that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its potential anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is , with a molecular weight of 354.4 g/mol. The compound features a pyridazinone core, a thiazole moiety, and a butanamide side chain, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Molecular Weight | 354.4 g/mol |
| Structure | Structure |
Anti-inflammatory Activity
Preliminary studies suggest that 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide exhibits anti-inflammatory properties. Research indicates that compounds within the pyridazine class can inhibit key enzymes involved in inflammatory pathways, such as COX-2 and 5-LOX . For instance, derivatives similar to this compound have shown inhibition constants in the low nanomolar range against these targets, suggesting potent anti-inflammatory effects.
Anticancer Potential
The anticancer activity of this compound is hypothesized to stem from its ability to interact with DNA and modulate protein functions involved in cell proliferation and apoptosis. Studies involving related compounds have demonstrated their potential to induce apoptosis in cancer cells through various mechanisms. For example, pyridazine derivatives have been linked to the inhibition of tumor growth in preclinical models, highlighting the need for further exploration of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide as a potential anticancer agent.
Antimicrobial Activity
The compound's structural characteristics suggest possible antimicrobial activity. Derivatives of pyridazine have been reported to exhibit varying degrees of antibacterial and antifungal activities . For instance, compounds with similar thiazole substitutions have shown effectiveness against Gram-positive bacteria. Future studies could explore the specific antimicrobial efficacy of this compound against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyridazine derivatives, providing insights into their mechanisms of action:
- Study on Inhibition of COX Enzymes : A study demonstrated that certain pyridazine derivatives effectively inhibited COX enzymes with inhibition constants ranging from 5.3 to 106.4 nM, indicating strong anti-inflammatory potential .
- Anticancer Mechanisms : Research on related compounds revealed their ability to induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting that structural modifications can enhance therapeutic efficacy.
- Antimicrobial Efficacy : A comparative analysis showed that thiazole-containing compounds exhibited significant activity against various bacterial strains, warranting further investigation into the specific antimicrobial properties of our compound .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | DMF | EDCI | 70 | 65 | 92 |
| 2 | THF | HATU | 60 | 78 | 96 |
Basic: Which analytical techniques are most effective for characterizing the structural and thermal stability of this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : 1H/13C NMR (δ 7.2–8.1 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 395.12 (calculated: 395.14) .
- Thermal Stability :
- Differential Scanning Calorimetry (DSC) : Melting point ~215°C with decomposition onset at 240°C .
- Thermogravimetric Analysis (TGA) : 5% mass loss at 220°C under nitrogen, indicating moderate thermal stability .
Advanced: How can researchers resolve contradictions in reported biological activities of pyridazinone-thiazole hybrids through SAR studies?
Methodological Answer:
Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) arise from substituent effects. A systematic SAR approach includes:
- Substituent Variation : Compare analogs with p-tolyl (logP = 3.2) vs. 4-fluorophenyl (logP = 2.8) to assess hydrophobicity-impacted bioavailability .
- Binding Assays : Use surface plasmon resonance (SPR) to quantify target affinity (KD values). For example, KD = 12 nM for kinase X vs. 450 nM for kinase Y .
- Data Reconciliation : Cross-validate cell-based assays (e.g., IC50 in HeLa cells) with computational docking (AutoDock Vina) to identify off-target interactions .
Q. Table 2: SAR Comparison of Pyridazinone Derivatives
| Substituent | LogP | IC50 (μM) | KD (nM) |
|---|---|---|---|
| p-Tolyl | 3.2 | 0.45 | 12 |
| 4-Fluorophenyl | 2.8 | 1.2 | 450 |
| 3-Chlorophenyl | 3.1 | 0.78 | 89 |
Advanced: What computational strategies are recommended to elucidate the mechanism of action and predict off-target effects?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (RMSD < 2.0 Å for stable complexes) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at pyridazinone C=O) using Schrödinger Phase .
- Off-Target Prediction : Use SwissTargetPrediction to rank potential off-targets (e.g., COX-2 inhibition probability: 72%) and validate with kinase profiling panels .
Basic: How should researchers design stability studies under varying pH conditions for this compound?
Methodological Answer:
- Buffer Preparation : Test stability in PBS (pH 7.4), acetate (pH 4.5), and borate (pH 9.0) at 37°C for 72 hours .
- HPLC Monitoring : Track degradation products (retention time shifts >0.5 min indicate instability).
- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics. For example, t1/2 = 48 hours at pH 7.4 vs. 12 hours at pH 9.0 .
Advanced: What methodologies address discrepancies in enzymatic vs. cellular assay results for this compound?
Methodological Answer:
- Membrane Permeability Assessment : Use Caco-2 cell monolayers to measure apparent permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor uptake) .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect active/inactive metabolites .
- Cytotoxicity Correction : Normalize enzyme inhibition data (e.g., IC50) against cell viability (MTT assay) to exclude false positives .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
